molecular formula C23H25N3O3 B5768086 N'-(3,4-diethoxybenzylidene)-2-(1-naphthylamino)acetohydrazide

N'-(3,4-diethoxybenzylidene)-2-(1-naphthylamino)acetohydrazide

Cat. No. B5768086
M. Wt: 391.5 g/mol
InChI Key: CWIMVCPDPDYQRQ-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-diethoxybenzylidene)-2-(1-naphthylamino)acetohydrazide, commonly referred to as DENA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DENA is a hydrazone derivative of 2-(1-naphthylamino) acetic acid, which is synthesized through a condensation reaction between 3,4-diethoxybenzaldehyde and 2-(1-naphthylamino) acetic acid hydrazide.

Mechanism of Action

The mechanism of action of DENA is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. DENA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DENA has been shown to exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. DENA has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, DENA has been found to inhibit the activity of COX-2 and reduce the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

DENA has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily assessed by various analytical techniques such as NMR spectroscopy and HPLC. DENA is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, DENA has some limitations as well. It is relatively insoluble in water, which can limit its use in biological studies. Additionally, DENA has not been extensively studied in vivo, and its toxicity profile is not well-understood.

Future Directions

There are several future directions for research on DENA. One potential area of study is the development of DENA-based metal complexes with enhanced catalytic activity. Another area of research is the investigation of the mechanism of action of DENA in cancer cells. Furthermore, the development of novel formulations of DENA with improved solubility and bioavailability could enhance its potential as a therapeutic agent. Finally, the evaluation of the toxicity profile of DENA in vivo could provide valuable information for its potential use in clinical settings.
Conclusion:
In conclusion, DENA is a promising chemical compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DENA could lead to the development of novel therapeutic agents with significant potential in the treatment of various diseases.

Synthesis Methods

The synthesis of DENA involves a simple condensation reaction between 3,4-diethoxybenzaldehyde and 2-(1-naphthylamino) acetic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent.

Scientific Research Applications

DENA has been extensively studied for its potential applications in various fields of science. It has been found to exhibit potent antioxidant, anticancer, and anti-inflammatory activities. DENA has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis, bioinorganic chemistry, and medicinal chemistry.

properties

IUPAC Name

N-[(E)-(3,4-diethoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-3-28-21-13-12-17(14-22(21)29-4-2)15-25-26-23(27)16-24-20-11-7-9-18-8-5-6-10-19(18)20/h5-15,24H,3-4,16H2,1-2H3,(H,26,27)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIMVCPDPDYQRQ-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3,4-diethoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)acetohydrazide (non-preferred name)

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